molecular formula C11H8BrFO B14255359 Naphthalene, 6-bromo-1-fluoro-2-methoxy- CAS No. 247924-74-9

Naphthalene, 6-bromo-1-fluoro-2-methoxy-

Cat. No.: B14255359
CAS No.: 247924-74-9
M. Wt: 255.08 g/mol
InChI Key: YTBNKDJLWPGCAJ-UHFFFAOYSA-N
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Description

Naphthalene, 6-bromo-1-fluoro-2-methoxy- is an organic compound with the molecular formula C11H8BrFO It is a derivative of naphthalene, where the hydrogen atoms at positions 6, 1, and 2 are substituted by bromine, fluorine, and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 6-bromo-1-fluoro-2-methoxy- typically involves multi-step organic reactions. One common method is the bromination of 1-fluoro-2-methoxynaphthalene, followed by purification steps to isolate the desired product. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 6-bromo-1-fluoro-2-methoxy- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-naphthalene derivative, while oxidation can produce naphthoic acid derivatives.

Scientific Research Applications

Naphthalene, 6-bromo-1-fluoro-2-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalene, 6-bromo-1-fluoro-2-methoxy- involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 6-bromo-1-fluoro-2-methoxy- is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical reactivity and physical properties compared to its analogs

Properties

IUPAC Name

6-bromo-1-fluoro-2-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFO/c1-14-10-5-2-7-6-8(12)3-4-9(7)11(10)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBNKDJLWPGCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459156
Record name Naphthalene, 6-bromo-1-fluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247924-74-9
Record name Naphthalene, 6-bromo-1-fluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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